(7-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol
Description
Structural Features and Ring System Architecture
The molecular architecture of this compound consists of a planar bicyclic system with specific substituent positioning that defines its chemical properties. The imidazo[1,2-a]pyridine core structure creates a rigid framework with delocalized electron density across both rings, contributing to the compound's stability and reactivity patterns. The methoxy substituent at position 7 introduces electron-donating characteristics to the ring system, while the methanol group at position 2 provides a hydroxyl functionality that can participate in hydrogen bonding interactions.
The three-dimensional conformation of the molecule places the methanol group in a position that allows for rotational flexibility around the carbon-carbon bond connecting it to the imidazole ring, enabling the compound to adopt various conformational states depending on its chemical environment. This structural flexibility, combined with the rigid bicyclic core, creates a molecular framework that can interact with biological targets through multiple binding modes, making it valuable for medicinal chemistry applications.
Properties
IUPAC Name |
(7-methoxyimidazo[1,2-a]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-2-3-11-5-7(6-12)10-9(11)4-8/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQSDPLZMRUDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Imidazo[1,2-a]pyridine Core
A common approach uses the condensation of 2-aminopyridines with α-haloketones or related electrophiles. For example, 7-methoxy-2-aminopyridine derivatives can be reacted with 1-(2-pyridyl)ethanone or α-bromo ketones under iodine catalysis at elevated temperatures to form the imidazo[1,2-a]pyridine ring system. This method provides good yields of 7-methoxy-2-(pyridin-2-yl)imidazo[1,2-a]pyridine intermediates, which are key precursors for further functionalization.
Bromination and Subsequent Functionalization
Selective bromination at the 3-position of the imidazo[1,2-a]pyridine ring can be achieved using N-bromosuccinimide (NBS) in acetonitrile at mild temperatures (~30 °C). The brominated intermediate serves as a versatile handle for further palladium-catalyzed cross-coupling reactions or nucleophilic substitutions.
Introduction of the Hydroxymethyl Group at Position 2
The hydroxymethyl group at the 2-position can be introduced by reduction of a corresponding aldehyde or by direct substitution reactions. One reported method involves the reduction of 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivatives using borane-dimethyl sulfide complex (BH3·Me2S) in tetrahydrofuran (THF) at 0–60 °C, which effectively reduces carbonyl functionalities to the corresponding alcohols.
Alternatively, palladium-catalyzed amination or hydroxylation reactions on brominated intermediates in the presence of suitable nucleophiles and bases can yield the hydroxymethyl derivative.
Representative Synthetic Procedure Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Cyclization | 7-Methoxy-2-aminopyridine + 1-(2-pyridyl)ethanone, I2 catalyst, 110 °C, 4 h | Formation of 7-methoxy-2-(pyridin-2-yl)imidazo[1,2-a]pyridine |
| 2. Bromination | NBS (1.2 eq), CH3CN, 30 °C, 5 h | 3-Bromo-7-methoxy-2-(pyridin-2-yl)imidazo[1,2-a]pyridine |
| 3. Functionalization | Pd catalyst, amine or nucleophile, t-BuONa base, toluene, 90–110 °C, 12 h | Substituted derivatives including hydroxymethyl group |
| 4. Reduction | BH3·Me2S, THF, 0–60 °C | Conversion to this compound |
Research Findings and Analysis
- The iodine-mediated cyclization method is efficient and provides high purity intermediates, with yields often above 90%.
- Bromination with NBS is selective and mild, avoiding over-bromination or ring degradation.
- Palladium-catalyzed cross-coupling reactions enable versatile substitution patterns, including the introduction of hydroxymethyl groups.
- Borane-mediated reduction is effective for converting aldehyde or related functionalities to alcohols without affecting other sensitive groups.
- The overall synthetic route is amenable to scale-up and purification by preparative HPLC or silica gel chromatography, ensuring high product purity.
Metal-Free and Green Chemistry Considerations
Recent advances in metal-free synthesis of imidazo[1,2-a]pyridines emphasize environmentally benign approaches. Metal-free protocols often use acid-catalyzed condensations of 2-aminopyridines with aldehydes under mild conditions, sometimes employing green catalysts like ammonium chloride or organic acids in aqueous or solvent-free systems. Although these methods are promising for imidazo[1,2-a]pyridine cores, specific preparation of this compound via metal-free routes is less documented and may require further development.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Iodine-mediated cyclization | 7-Methoxy-2-aminopyridine, 1-(2-pyridyl)ethanone | I2 | 110 °C, 4 h | ~90+ | Efficient ring formation |
| Bromination | Imidazo[1,2-a]pyridine derivative | NBS | 30 °C, 5 h | High | Selective 3-bromination |
| Pd-catalyzed substitution | 3-Bromo intermediate, nucleophile | Pd2(dba)3, Xantphos, t-BuONa | 90–110 °C, 12 h | Variable | Versatile functionalization |
| Reduction to alcohol | Aldehyde intermediate | BH3·Me2S | 0–60 °C | High | Mild reduction to hydroxymethyl |
Chemical Reactions Analysis
(7-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Scientific Research Applications
Biological Activities
(7-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol exhibits a range of biological activities relevant for pharmaceutical applications:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, disrupting bacterial cell walls and inhibiting growth.
- Anticancer Properties : Studies indicate that it may possess anticancer activity, possibly through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Preliminary research suggests it could modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.
Synthetic Routes
Several synthetic methods have been developed for this compound:
- Classical Organic Synthesis : Traditional methods utilizing reagents such as acetic anhydride or alkyl halides.
- Modern Approaches : Techniques leveraging transition metal catalysts to enhance reactivity and selectivity in functional group transformations.
Medicinal Chemistry
The compound serves as a lead structure for drug development due to its diverse biological activities. Its ability to interact with various biological targets makes it a valuable scaffold for designing new therapeutics.
Interaction Studies
Research focusing on the binding affinity and selectivity of this compound towards specific receptors is crucial for understanding its therapeutic potential. These studies provide insights into the mechanism of action and help in optimizing lead compounds for better efficacy.
Mechanism of Action
The mechanism of action of (7-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Pharmacological and Physicochemical Differences
Methoxy vs. Methyl-substituted derivatives (e.g., 5-methyl or 7-methyl) exhibit stronger hydrophobic interactions, favoring blood-brain barrier penetration but reducing solubility .
Halogenated Derivatives: Bromo-fluoro analogs (e.g., (5-bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol) show enhanced halogen bonding, which stabilizes protein-ligand interactions in antiviral targets .
Hydrogen-Bonding Capacity: The hydroxymethyl group at position 2 enables hydrogen bonding with biological targets (e.g., FLT3 kinase) and influences crystal packing. For example, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol forms ribbons via O–H···N and C–H···O interactions , whereas methoxy substitution may alter these patterns .
Biological Activity
(7-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a fused imidazole and pyridine ring system with a methoxy group at the 7th position and a methanol group at the 2nd position. This structure is crucial for its biological activity, as it allows for potential hydrogen bonding and interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against multidrug-resistant strains of bacteria. The compound has exhibited notable efficacy in inhibiting the growth of pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .
| Pathogen | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Effective against MDR strains | |
| Staphylococcus aureus | Significant inhibition observed |
Anticancer Properties
Studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell proliferation and survival .
Cholinesterase Inhibition
The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Preliminary results suggest that it could serve as a lead compound for developing treatments for conditions like Alzheimer's disease .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors or enzymes, modulating their activity. For instance, its AChE inhibition suggests a direct interaction with the active site of the enzyme, leading to reduced breakdown of acetylcholine and enhanced cholinergic signaling .
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested against various bacterial strains. The compound demonstrated an IC50 value of 0.18 mM against Mycobacterium tuberculosis, indicating strong antimicrobial activity .
Study 2: Anticancer Activity
Another study explored the anticancer effects of this compound on human cancer cell lines. Results showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 5 µM to 15 µM depending on the cell line tested .
Comparison with Similar Compounds
The biological activity of this compound can be compared to other compounds in the imidazo[1,2-a]pyridine family:
| Compound | Biological Activity |
|---|---|
| (7-Hydroxyimidazo[1,2-a]pyridin-2-yl)methanol | Lower antimicrobial activity |
| (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol | Enhanced anticancer properties |
The presence of different substituents significantly influences their reactivity and biological profiles.
Q & A
Q. What are the established synthetic routes for (7-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol?
The synthesis typically involves two key steps:
- Step 1 : Condensation of 4-methoxypyridin-2-amine with 2-chloroacetaldehyde in ethanol under reflux with sodium bicarbonate, yielding the imidazo[1,2-a]pyridine core (87% yield) .
- Step 2 : Reduction of the intermediate ester (e.g., ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate) using lithium aluminium hydride (LiAlH₄) in methanol to produce the methanol derivative (67% yield after recrystallization) . Critical parameters include temperature control (~78°C for Step 1) and inert atmosphere to prevent oxidation .
Q. How is the molecular structure of this compound characterized?
Structural validation employs:
- X-ray crystallography : Reveals planarity of the imidazo[1,2-a]pyridine core (mean deviation <0.03 Å) and hydrogen-bonding networks (e.g., O–H···N interactions) stabilizing the crystal lattice .
- NMR spectroscopy : ¹H-NMR confirms substituent positions (e.g., methoxy group at C7: δ ~3.8 ppm; methanol proton at C2: δ ~4.6 ppm) .
- FT-IR : Identifies functional groups (O–H stretch ~3200–3400 cm⁻¹; C–O bend ~1050 cm⁻¹) .
Q. What preliminary biological activities are reported for imidazo[1,2-a]pyridine derivatives?
Imidazo[1,2-a]pyridine scaffolds exhibit:
- Enzyme inhibition : Acetylcholinesterase (AChE) and phospholipase A₂ (PLA₂) inhibition, relevant to neurodegenerative and inflammatory diseases .
- Antimicrobial activity : Structural analogs show moderate activity against Gram-positive bacteria (MIC ~8–32 µg/mL) .
- Cytotoxicity : Derivatives with electron-withdrawing groups (e.g., halogens) demonstrate selective cytotoxicity in cancer cell lines (IC₅₀ ~10–50 µM) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Key strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective reduction of esters to alcohols, avoiding over-reduction .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates in halogenation steps (e.g., bromination at C3, 69% yield) .
- Purification : Gradient column chromatography (dichloromethane/methanol, 30:1) improves purity (>95%) .
Q. How are crystallographic data contradictions resolved for imidazo[1,2-a]pyridine derivatives?
Discrepancies in unit cell parameters or hydrogen-bonding motifs are addressed by:
- High-resolution data collection : Using synchrotron radiation (λ = 0.7 Å) to refine atomic displacement parameters (ADPs) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking distances: 3.48–3.72 Å) and validates packing efficiency .
- SHELX refinement : Iterative refinement with SHELXL-2018 to resolve disorder in flexible substituents (e.g., methoxy groups) .
Q. What computational methods predict the pharmacological potential of this compound?
Advanced workflows include:
- Molecular docking : AutoDock Vina screens binding affinities to AChE (ΔG ~-8.5 kcal/mol) .
- QSAR modeling : Hammett constants (σ) correlate substituent electronegativity with PLA₂ inhibition (R² >0.85) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD <2 Å over 100 ns) .
Q. How do substituent modifications alter biological activity in imidazo[1,2-a]pyridine derivatives?
Structure-activity relationship (SAR) studies reveal:
- Methoxy vs. methyl groups : Methoxy at C7 enhances metabolic stability (t₁/₂ >4 h in liver microsomes) but reduces solubility (logP ~2.5) .
- Halogenation : Bromine at C8 increases cytotoxicity (IC₅₀ ~12 µM in HeLa cells) via enhanced DNA intercalation .
- Hydroxyl positioning : Methanol at C2 improves hydrogen-bonding with kinase active sites (e.g., CDK2, Ki ~0.8 µM) .
Q. What analytical challenges arise in characterizing imidazo[1,2-a]pyridine derivatives?
Common pitfalls and solutions:
- Tautomerism : Dynamic NMR (500 MHz, DMSO-d₆) distinguishes keto-enol tautomers via variable-temperature studies .
- Polymorphism : Differential scanning calorimetry (DSC) identifies metastable crystal forms (ΔH fusion ~120 J/g) .
- Trace impurities : LC-MS (ESI+) detects byproducts (e.g., dehalogenated analogs, m/z +2) .
Methodological Guidelines
- For synthesis : Prioritize inert conditions (N₂ atmosphere) and low-temperature quenching (-10°C) to minimize side reactions .
- For crystallography : Use SHELXPRO for structure solution and PLATON for validating hydrogen-bond geometries .
- For bioassays : Include positive controls (e.g., donepezil for AChE inhibition) and validate cytotoxicity via MTT/WST-1 assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
